molecular formula C23H18FN3O2 B2903376 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide CAS No. 898433-71-1

2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide

Cat. No. B2903376
CAS RN: 898433-71-1
M. Wt: 387.414
InChI Key: UREHZJFWONDGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases. In

Mechanism of Action

The mechanism of action of 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide involves its ability to inhibit certain enzymes, including PDE5 and MAO. By inhibiting these enzymes, this compound can increase the levels of certain neurotransmitters and other signaling molecules in the body, which can have a range of physiological effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide are complex and multifaceted. Some of the primary effects of this compound include its ability to increase the levels of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide in lab experiments is its ability to act as a potent inhibitor of certain enzymes, including PDE5 and MAO. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and their potential role in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which can make it difficult to use in certain experimental settings.

Future Directions

There are numerous potential future directions for research on 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide. Some of the primary areas of interest include its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other signaling molecules in the body. Finally, there is a need for further research on the potential toxicity and side effects of this compound, which will be critical for its future use in medicine and other applications.

Synthesis Methods

The synthesis of 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The synthesis process involves the reaction of 4-fluorobenzoyl chloride with 4-methylphenylhydrazine to form the intermediate product, 4-fluorobenzoyl-4-methylphenylhydrazine. This intermediate product is then reacted with 2,3-dihydro-1H-indolizine-1-carboxylic acid to form the final product, 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide.

Scientific Research Applications

2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of pharmacology, where this compound has shown promising results as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as an inhibitor of certain enzymes, including phosphodiesterase 5 (PDE5) and monoamine oxidase (MAO).

properties

IUPAC Name

2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREHZJFWONDGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide

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